molecular formula C21H23N3O5 B11379086 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide

Cat. No.: B11379086
M. Wt: 397.4 g/mol
InChI Key: XYJDLEVXXXAKAG-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of methoxy groups and the oxadiazole ring in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with butanamide: The oxadiazole intermediate is then coupled with 4-methoxyphenylbutanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-throughput synthesis techniques and continuous flow reactors.

Chemical Reactions Analysis

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include quinones, amines, and substituted derivatives.

Scientific Research Applications

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide has been studied for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its anticancer activity may involve the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar compounds to 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide include:

    3-(3,4-Dimethoxyphenyl)-propionic acid: This compound shares the 3,4-dimethoxyphenyl moiety but lacks the oxadiazole ring.

    3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and shares the 3,4-dimethoxyphenyl moiety.

    3-(3,4-Dimethoxyphenyl)-1-propanol: This compound also shares the 3,4-dimethoxyphenyl moiety but has a different functional group.

The uniqueness of this compound lies in the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogues.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C21H23N3O5/c1-26-16-10-8-15(9-11-16)22-19(25)5-4-6-20-23-21(24-29-20)14-7-12-17(27-2)18(13-14)28-3/h7-13H,4-6H2,1-3H3,(H,22,25)

InChI Key

XYJDLEVXXXAKAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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